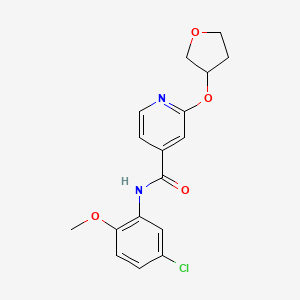

N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

"N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide" is a synthetic small molecule characterized by a pyridine core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is linked to a 5-chloro-2-methoxyphenyl moiety, while the pyridine’s 2-position is modified with an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) group.

The molecule’s design combines halogenated aromatic rings (chlorine at the phenyl group) and heterocyclic ethers (tetrahydrofuran), which may enhance binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4/c1-22-15-3-2-12(18)9-14(15)20-17(21)11-4-6-19-16(8-11)24-13-5-7-23-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISQRGHJTNLKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

Introduction of the carboxamide group: This step often involves the reaction of a pyridine derivative with an amine in the presence of a coupling agent like EDCI or DCC.

Substitution with the chloro-methoxyphenyl group: This can be done via a nucleophilic aromatic substitution reaction.

Attachment of the oxolan-3-yloxy group: This step might involve the reaction of the pyridine derivative with an oxolane derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution reagents: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional group similarities with several kinase inhibitors and receptor modulators documented in pharmacological literature. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Motifs: The 5-chloro-2-methoxyphenyl group is a recurring motif in kinase inhibitors (e.g., PQ401, gefitinib). This substituent likely contributes to hydrophobic interactions with kinase ATP-binding pockets . The pyridine-4-carboxamide core in the target compound contrasts with the quinazoline or quinoline cores of gefitinib and PQ401. Pyridine derivatives are less common in clinical kinase inhibitors but are explored in preclinical studies for their tunable electronic properties.

Pharmacological Implications: PQ401: Demonstrates IGF-1R inhibition via urea-linked quinoline, suggesting that the target compound’s carboxamide group may mimic urea’s hydrogen-bonding capacity . Gefitinib and Tyrphostin AG1478: Both feature halogenated aryl groups and inhibit EGFR. The target compound’s tetrahydrofuran substituent may confer improved solubility compared to gefitinib’s morpholine group .

Binding Affinity and Selectivity :

- While direct binding data for the target compound are unavailable, tyrphostin AG1478 (IC₅₀ = 20 nM for EGFR) highlights the potency of chloro-substituted aryl groups in kinase inhibition. The tetrahydrofuran moiety in the target compound could reduce off-target effects by limiting steric bulk .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 348.78 g/mol. Its structure features a pyridine core substituted with a chloro and methoxy group on one side and an oxolane moiety connected via an ether bond.

Structural Formula

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those with similar structures to this compound. Research indicates that compounds containing the pyridine nucleus exhibit significant antibacterial, antifungal, and antiviral activities due to their ability to disrupt microbial cell function .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Target Organisms | Activity Level |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate |

| 4-chloro-6-methylpyridin-3-ol | C. albicans | High |

| 3-pyridylcarboxylic acid | P. aeruginosa | Low |

Inhibition of Myeloperoxidase (MPO)

One notable area of research involves the inhibition of myeloperoxidase (MPO), an enzyme linked to various inflammatory conditions. A related compound, PF-06282999, demonstrated potent inhibition of MPO activity in preclinical models, suggesting that this compound may exhibit similar properties .

Case Study: MPO Inhibition

In a study involving cynomolgus monkeys treated with lipopolysaccharide (LPS), PF-06282999 significantly reduced plasma MPO activity upon oral administration. This finding supports the potential therapeutic application of MPO inhibitors in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : It may act as a competitive inhibitor for enzymes involved in inflammatory pathways.

- Cell Membrane Interaction : The presence of the methoxy group could enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

- Antimicrobial Mechanism : The compound may disrupt microbial cell wall synthesis or function through interference with key metabolic pathways.

Recent Studies

- Antiviral Activity : A review noted that pyridine derivatives possess antiviral properties against various viruses, indicating potential applications in treating viral infections .

- Synthetic Pathways : The synthesis of similar compounds has been explored using various methods that could be adapted for producing this compound effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.